N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide
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Overview
Description
N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide is a chemical compound that belongs to the class of chloroacetamides It is characterized by the presence of a chloroacetyl group attached to a phenyl ring, which is further substituted with a chlorine atom
Mechanism of Action
Target of Action
N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide, also known as N-Acetyl-1-(2’-Amino-2,4’-dichlorophenyl)ethan-1-one, is a complex compound with potential biological activitySimilar compounds have been found to target enzymes likeDprE1 , which plays a crucial role in the synthesis of benzothiazole-based anti-tubercular compounds .
Mode of Action
It’s known that compounds with a similar structure can undergo reactions at the benzylic position . These reactions typically involve SN1 or SN2 pathways , depending on the degree of substitution at the benzylic position .
Biochemical Pathways
Similar compounds have been found to be involved in the o-dealkylation and n-dealkoxymethylation of chloroacetamide herbicides .
Pharmacokinetics
The compound’s crystal structure shows the presence ofN-H…O hydrogen bonds , which could potentially influence its bioavailability.
Result of Action
Similar compounds have shown significant activity against a-549 and mcf-7 cell lines , suggesting potential anticancer activity.
Action Environment
It’s known that the compound can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid , suggesting that its synthesis and stability could be influenced by environmental conditions such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide can be synthesized through the reaction of 5-chloro-2-aminophenylacetic acid with chloroacetyl chloride. The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like benzene or toluene under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are used.
Condensation Reactions: Catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are employed.
Major Products Formed
The major products formed from these reactions include substituted amides, sulfoxides, sulfones, amines, alcohols, imines, and enamines .
Scientific Research Applications
N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethylphenyl)chloroacetamide
- 2-Chloro-N-phenylacetamide
- 4-Chloro-N-(chloroacetyl)aniline
- N-Chloroacetyl-N-phenyl-2,6-dichloroaniline
Uniqueness
N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide is unique due to the specific positioning of the chloroacetyl and chlorine groups on the phenyl ring, which can influence its reactivity and biological activity. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-[5-chloro-2-(2-chloroacetyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c1-6(14)13-9-4-7(12)2-3-8(9)10(15)5-11/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOPXRFTSBAYHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499770 |
Source
|
Record name | N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68095-20-5 |
Source
|
Record name | N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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